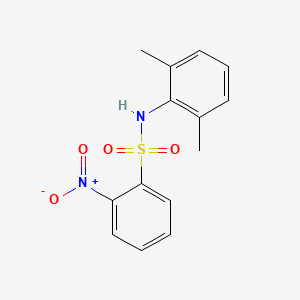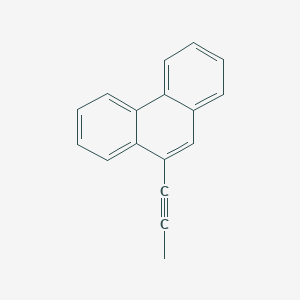
3-Bromopropylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromopropylsilane is an organosilicon compound with the chemical formula C3H9BrSi. It is a versatile reagent used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a bromine atom attached to a three-carbon alkyl chain, which is further bonded to a silicon atom. This unique structure imparts distinct reactivity and functionality to the compound, making it valuable in multiple domains.
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromopropylsilane can be synthesized through the addition of trichlorosilane to allylbromide. This reaction typically occurs in the presence of a catalyst such as platinum or peroxide, which facilitates the addition of the silicon hydride to the olefinic bond of allylbromide . The reaction conditions often involve heating the reagents together in either the liquid or gas phase.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The reaction is carefully controlled to prevent side reactions and to maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 3-Bromopropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols, which can further condense to form siloxanes.
Coupling Reactions: It can react with other organosilanes to form larger organosilicon compounds.
Common Reagents and Conditions:
Nucleophiles: Hydroxyl, amino, and thiol groups are common nucleophiles used in substitution reactions.
Catalysts: Platinum, peroxide, and tertiary bases are often used to catalyze the addition reactions.
Solvents: Organic solvents such as toluene and acetone are commonly used to dissolve the reactants and facilitate the reactions.
Major Products:
Substituted Silanes: Products formed by the substitution of the bromine atom.
Silanols and Siloxanes: Products formed through hydrolysis and subsequent condensation reactions.
科学的研究の応用
3-Bromopropylsilane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-Bromopropylsilane involves its ability to form stable bonds with both organic and inorganic substrates. The bromine atom can be readily substituted, allowing the compound to react with various nucleophiles. The silicon atom, on the other hand, can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex organosilicon structures . These interactions are crucial in applications such as surface modification and polymer synthesis.
類似化合物との比較
3-Chloropropylsilane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of chlorine compared to bromine.
3-Iodopropylsilane: Contains an iodine atom, which is more reactive than bromine, making it suitable for specific high-reactivity applications.
3-Methoxypropylsilane: Features a methoxy group, which imparts different reactivity and solubility properties.
Uniqueness of 3-Bromopropylsilane: this compound is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a versatile platform for various chemical modifications while maintaining sufficient stability for practical applications. This makes it a preferred choice in many synthetic and industrial processes .
特性
InChI |
InChI=1S/C3H6BrSi/c4-2-1-3-5/h1-3H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHPLFESKACEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si])CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80782473 |
Source


|
| Record name | (3-Bromopropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80782473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204515-60-6 |
Source


|
| Record name | (3-Bromopropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80782473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
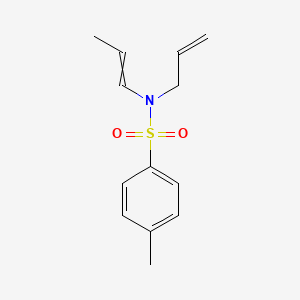
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)

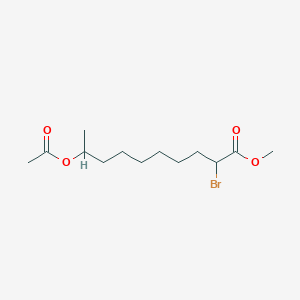
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
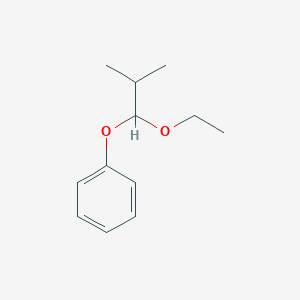

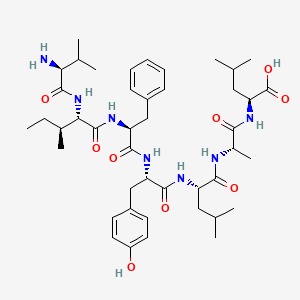


![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
